molecular formula C20H19NO2S B2455374 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine CAS No. 1207010-58-9

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine

Cat. No.: B2455374
CAS No.: 1207010-58-9
M. Wt: 337.44
InChI Key: UPTJVNRIPJSAMS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is an organic compound that features a naphthalene ring, a sulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-phenylpyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and pyrrolidine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid.

    Pyrrolidine derivatives: Compounds like 3-phenylpyrrolidine and 1-benzylpyrrolidine.

Uniqueness

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is unique due to the combination of the naphthalene ring and the pyrrolidine ring linked by a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-naphthalen-1-ylsulfonyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-24(23,20-12-6-10-17-9-4-5-11-19(17)20)21-14-13-18(15-21)16-7-2-1-3-8-16/h1-12,18H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTJVNRIPJSAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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